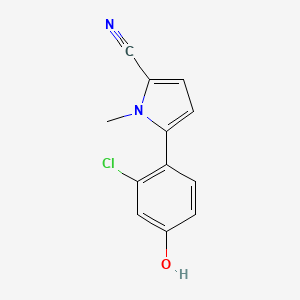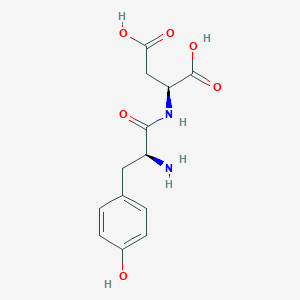![molecular formula C12H14N2O7 B15206572 3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrimidine ring and the acrylic acid moiety. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carbonyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C12H14N2O7 |
|---|---|
Molekulargewicht |
298.25 g/mol |
IUPAC-Name |
(E)-3-[1-[3-hydroxy-4-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H14N2O7/c15-4-7-5-21-11(9(7)18)14-3-6(1-2-8(16)17)10(19)13-12(14)20/h1-3,7,9,11,15,18H,4-5H2,(H,16,17)(H,13,19,20)/b2-1+ |
InChI-Schlüssel |
OKZXFIFRXLDNKI-OWOJBTEDSA-N |
Isomerische SMILES |
C1C(C(C(O1)N2C=C(C(=O)NC2=O)/C=C/C(=O)O)O)CO |
Kanonische SMILES |
C1C(C(C(O1)N2C=C(C(=O)NC2=O)C=CC(=O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15206499.png)
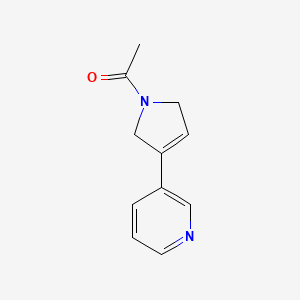

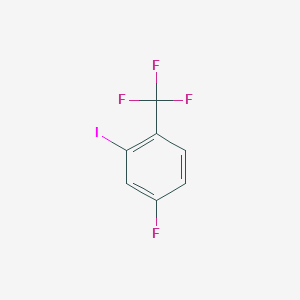
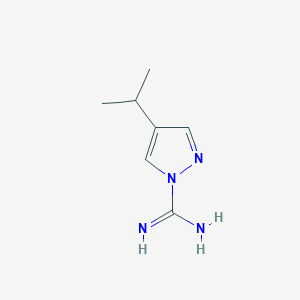


![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
![(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)
